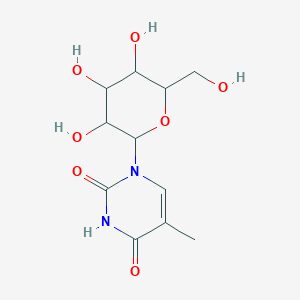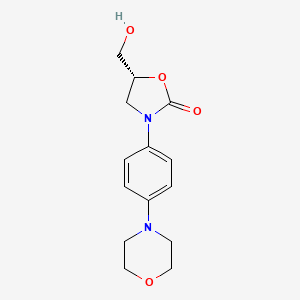![molecular formula C22H17Cl3N6 B13425037 Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- CAS No. 33872-61-6](/img/structure/B13425037.png)
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple hydrazide groups and chlorophenyl substituents, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- typically involves multi-step organic reactions. The synthetic routes often include the reaction of hydrazine derivatives with chlorophenyl compounds under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. .
Wissenschaftliche Forschungsanwendungen
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s hydrazide groups can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways. The chlorophenyl groups may also contribute to the compound’s overall biological activity by interacting with cellular membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- can be compared with other similar compounds, such as:
Tris(4-chlorophenyl)methanol (TCPM): Known for its environmental persistence and bioaccumulative properties.
Tris(4-chlorophenyl)methane (TCPMe): Similar in structure but differs in its chemical reactivity and applications. The uniqueness of Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- lies in its specific combination of hydrazide and chlorophenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
33872-61-6 |
|---|---|
Molekularformel |
C22H17Cl3N6 |
Molekulargewicht |
471.8 g/mol |
IUPAC-Name |
1,2,3-tris[(4-chlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C22H17Cl3N6/c23-19-7-1-16(2-8-19)13-26-29-22(30-27-14-17-3-9-20(24)10-4-17)31-28-15-18-5-11-21(25)12-6-18/h1-15H,(H2,29,30,31) |
InChI-Schlüssel |
ZDJVRDNJLXZODS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)NN=CC3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


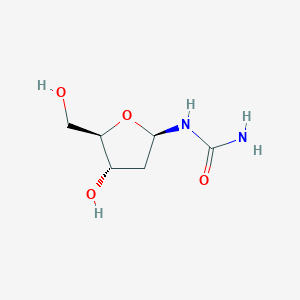


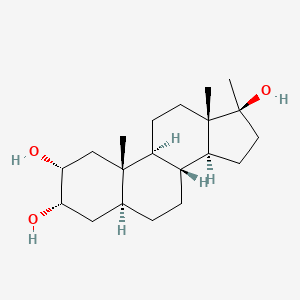
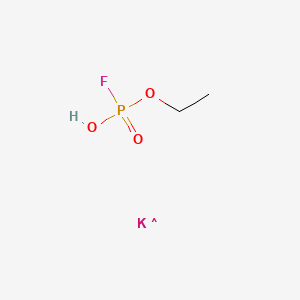
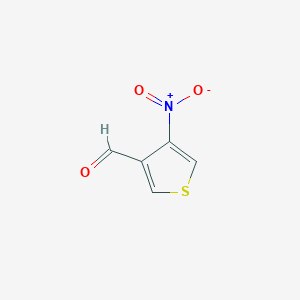
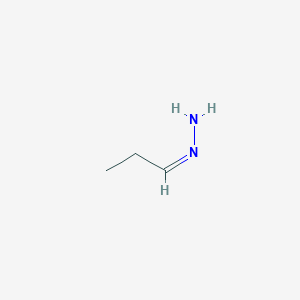
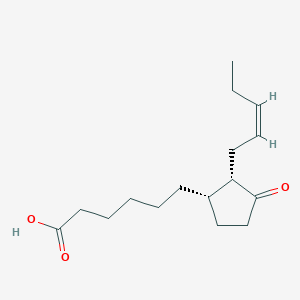
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)

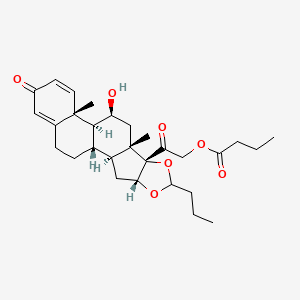
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
